4H-1-Benzopyran-4-one, 6-chloro-3-methyl-
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Overview
Description
4H-1-Benzopyran-4-one, 6-chloro-3-methyl- is a chemical compound with the molecular formula C10H7ClO2. It belongs to the class of benzopyranones, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the benzopyran-4-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-2-hydroxyacetophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation followed by cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyranones.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-chloro-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
- 4H-1-Benzopyran-4-one, 6-chloro-3-methyl-
- 4H-1-Benzopyran-4-one, 2-methyl-
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-
- 4H-1-Benzopyran-4-one, 7-chloro-3-methyl-
Comparison: 4H-1-Benzopyran-4-one, 6-chloro-3-methyl- is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C10H13ClO2 |
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Molecular Weight |
200.66 g/mol |
IUPAC Name |
6-chloro-3-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C10H13ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h5,7-9H,2-4H2,1H3 |
InChI Key |
WVFJWJIKVPKQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2CCC(CC2C1=O)Cl |
Origin of Product |
United States |
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